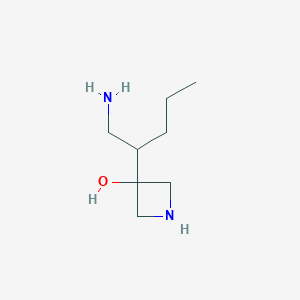
1-Bromo-6,6-difluoroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-6,6-difluoroheptane is an organic compound with the molecular formula C7H13BrF2. It consists of a heptane chain with a bromine atom attached to the first carbon and two fluorine atoms attached to the sixth carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-6,6-difluoroheptane can be synthesized through several methods. One common approach involves the bromination of 6,6-difluoroheptane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-6,6-difluoroheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 6,6-difluoroheptanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 6,6-difluoroheptene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents are typically used.
Major Products
Substitution: 6,6-Difluoroheptanol
Elimination: 6,6-Difluoroheptene
Wissenschaftliche Forschungsanwendungen
1-Bromo-6,6-difluoroheptane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-6,6-difluoroheptane involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. These reactions can lead to the formation of various products depending on the reaction conditions and the nature of the nucleophile or base used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-6,6-difluorohexane
- 1-Bromo-6,6-difluorooctane
- 1-Bromo-6,6-difluorononane
Uniqueness
1-Bromo-6,6-difluoroheptane is unique due to its specific chain length and the presence of both bromine and fluorine atoms. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of fluorine atoms can influence the compound’s electronic properties and its behavior in chemical reactions .
Eigenschaften
Molekularformel |
C7H13BrF2 |
|---|---|
Molekulargewicht |
215.08 g/mol |
IUPAC-Name |
1-bromo-6,6-difluoroheptane |
InChI |
InChI=1S/C7H13BrF2/c1-7(9,10)5-3-2-4-6-8/h2-6H2,1H3 |
InChI-Schlüssel |
WUGYHBZPRDFVPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCBr)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Aminobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13171454.png)


![3-(6,7-Dihydro-4h-pyrano[4,3-d]thiazol-2-yl)propan-1-amine](/img/structure/B13171468.png)
![Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13171473.png)



